molecular formula C6H4ClN3O2S B3231163 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride CAS No. 1314921-23-7

1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride

Cat. No. B3231163
CAS RN: 1314921-23-7
M. Wt: 217.63
InChI Key: BRWSCLIIHQUTSP-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1314921-23-7 . It has a molecular weight of 217.64 . The IUPAC name for this compound is 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in numerous studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is represented by the InChI code: 1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-8-5(4)9-10-6/h1-3H,(H,8,9,10) .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds have been covered .

Synthesis Methods

Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Pharmacological Properties

Pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate , and a drug for the treatment of pulmonary hypertension riociguat .

PPARα Activation

1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists . These findings provide insight into the design of molecules for treating dyslipidemia .

Ligand-Dependent Transcriptional Factors

Peroxisome proliferator-activated receptors (PPARs) are ligand-dependent transcriptional factors that belong to the nuclear receptor superfamily . They recognize peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation .

Design of Molecules for Treating Dyslipidemia

The advantage of using 1H-pyrazolo-[3,4-b]pyridine as a skeleton of PPARα agonists has been demonstrated . This provides insight into the design of molecules for treating dyslipidemia .

Safety and Hazards

The compound is classified as dangerous with hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions of research on 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride and its derivatives could involve further exploration of their synthesis methods, as well as their potential biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This indicates a significant interest in these compounds in the scientific community .

properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-8-5(4)9-10-6/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWSCLIIHQUTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride

CAS RN

1314921-23-7
Record name 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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